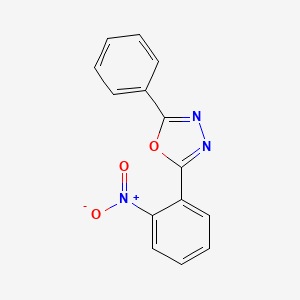
2-(2-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a nitrophenyl group and a phenyl group attached to the oxadiazole ring
Preparation Methods
The synthesis of 2-(2-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2-nitrobenzohydrazide with benzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Chemical Reactions Analysis
2-(2-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions. For example, nitration, halogenation, and sulfonation can occur under appropriate conditions.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include reducing agents (e.g., hydrogen gas, tin(II) chloride), electrophiles (e.g., nitric acid for nitration), and catalysts (e.g., palladium for hydrogenation).
Scientific Research Applications
2-(2-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole has several scientific research applications:
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its photophysical properties.
Medicinal Chemistry: The compound has potential as a pharmacophore in the design of new drugs, particularly for its antimicrobial and anticancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and as a building block for the construction of heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(2-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole depends on its application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 2-(2-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole include other oxadiazole derivatives such as 2-(2-Nitrophenyl)-1,3,4-oxadiazole and 2-(4-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole. These compounds share the oxadiazole core structure but differ in the position and nature of substituents on the phenyl rings. The unique combination of substituents in this compound imparts distinct chemical and physical properties, making it suitable for specific applications in materials science and medicinal chemistry.
References
- From in vitro to in cellulo: structure–activity relationship of (2-nitrophenyl)methanol derivatives
- A brief review of the biological potential of indole derivatives
- Recent investigations into synthesis and pharmacological applications
- 2-Nitrophenyl-beta-D-galactopyranoside, 98+%, Thermo Scientific Chemicals
- 2-(3-NITROPHENYL)ACETIC ACID: Uses, Interactions, Mechanism of Action
- N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents
Properties
CAS No. |
2518-61-8 |
|---|---|
Molecular Formula |
C14H9N3O3 |
Molecular Weight |
267.24 g/mol |
IUPAC Name |
2-(2-nitrophenyl)-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H9N3O3/c18-17(19)12-9-5-4-8-11(12)14-16-15-13(20-14)10-6-2-1-3-7-10/h1-9H |
InChI Key |
LIJMRRGETTVLFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



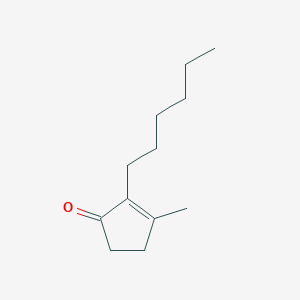
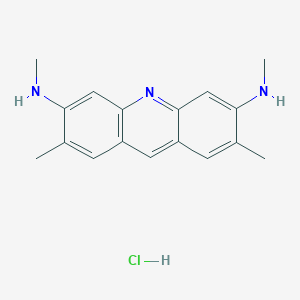

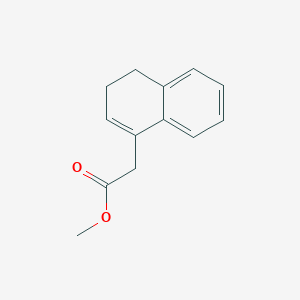
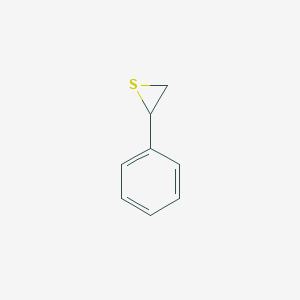
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 6-chloro-4-methyl-](/img/structure/B14744502.png)
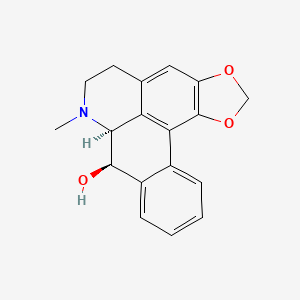
![2-furanylmethyl-[(1S)-3-methyl-1-(4-methylphenyl)but-3-enyl]ammonium](/img/structure/B14744517.png)
![3-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonyl-2-ethylpentanoic acid](/img/structure/B14744524.png)
![(2Z)-4-ethyl-2-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methylene]-3,5-dimethyl-pyrrole](/img/structure/B14744529.png)
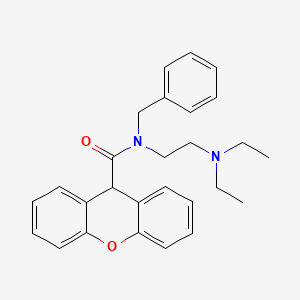

![2,6,7-Trioxa-1-phosphabicyclo[2.2.1]heptane](/img/structure/B14744551.png)
